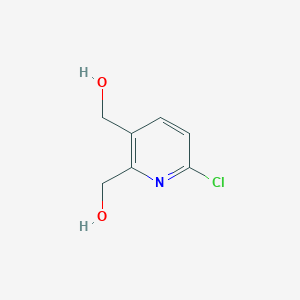
6-Cloro-2,3-bis(hidroximetil)piridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2,3-bis(hydroxymethyl)pyridine is a chemical compound with the molecular formula C7H8ClNO2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position and two hydroxymethyl groups at the 2nd and 3rd positions
Aplicaciones Científicas De Investigación
6-Chloro-2,3-bis(hydroxymethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyridine derivatives and coordination compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and as a precursor for agrochemicals.
Mecanismo De Acción
Target of Action
It is known that this compound is a valuable chemical precursor used for the preparation of metal complexes and catalysts .
Mode of Action
It is known to be used in the synthesis of a variety of pyridine derivatives . It coordinates with metal ions through N-atom to form complexes .
Biochemical Pathways
It is known to be used in the preparation of metal complexes and catalysts, which can influence various biochemical reactions .
Result of Action
Its use in the synthesis of metal complexes and catalysts suggests that it may have significant effects on chemical reactions .
Action Environment
It is known that the compound is stored at refrigerator temperatures, suggesting that temperature may play a role in its stability .
Análisis Bioquímico
Biochemical Properties
6-Chloro-2,3-bis(hydroxymethyl)pyridine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with metal ions, where it acts as a ligand, coordinating with metal ions through its nitrogen atom. This coordination can form complexes that are crucial in various biochemical pathways. Additionally, 6-Chloro-2,3-bis(hydroxymethyl)pyridine can interact with enzymes involved in redox reactions, potentially influencing their activity and stability .
Cellular Effects
The effects of 6-Chloro-2,3-bis(hydroxymethyl)pyridine on cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 6-Chloro-2,3-bis(hydroxymethyl)pyridine can modulate the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This modulation can impact various cellular functions, including cell growth, differentiation, and apoptosis . Furthermore, the compound’s interaction with transcription factors can lead to changes in gene expression, affecting the production of essential proteins and enzymes .
Molecular Mechanism
At the molecular level, 6-Chloro-2,3-bis(hydroxymethyl)pyridine exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule. For example, 6-Chloro-2,3-bis(hydroxymethyl)pyridine can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-2,3-bis(hydroxymethyl)pyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Chloro-2,3-bis(hydroxymethyl)pyridine is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its effects on cells can vary depending on the duration of exposure. Short-term exposure may lead to immediate changes in cellular signaling and metabolism, while long-term exposure can result in more profound alterations in gene expression and cellular function .
Dosage Effects in Animal Models
The effects of 6-Chloro-2,3-bis(hydroxymethyl)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence specific biochemical pathways. At higher doses, it can induce toxic effects, including oxidative stress, cellular damage, and apoptosis . Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical and cellular responses. It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings .
Metabolic Pathways
6-Chloro-2,3-bis(hydroxymethyl)pyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. One of the primary pathways involves its oxidation by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and other metabolic processes .
Transport and Distribution
The transport and distribution of 6-Chloro-2,3-bis(hydroxymethyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake, localization, and accumulation in various cellular compartments . For instance, certain membrane transporters can actively transport 6-Chloro-2,3-bis(hydroxymethyl)pyridine into cells, while binding proteins can sequester it in specific organelles . This distribution pattern is crucial for the compound’s biochemical activity and its effects on cellular function .
Subcellular Localization
The subcellular localization of 6-Chloro-2,3-bis(hydroxymethyl)pyridine is essential for its activity and function. The compound can be targeted to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can be directed to the mitochondria, where it can affect metabolic processes and energy production . The precise localization of 6-Chloro-2,3-bis(hydroxymethyl)pyridine is determined by its interactions with cellular machinery and regulatory proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2,3-bis(hydroxymethyl)pyridine typically involves the chlorination of 2,3-bis(hydroxymethyl)pyridine. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to ensure selective chlorination at the 6th position.
Industrial Production Methods: Industrial production of 6-Chloro-2,3-bis(hydroxymethyl)pyridine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: 6-Chloro-2,3-bis(hydroxymethyl)pyridine can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form 6-chloro-2,3-dimethylpyridine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: 6-Chloro-2,3-pyridinedicarboxylic acid.
Reduction: 6-Chloro-2,3-dimethylpyridine.
Substitution: 6-Amino-2,3-bis(hydroxymethyl)pyridine.
Comparación Con Compuestos Similares
2,6-Bis(chloromethyl)pyridine: Similar in structure but with chloromethyl groups instead of hydroxymethyl groups.
2,3-Dihydroxymethylpyridine: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Uniqueness: 6-Chloro-2,3-bis(hydroxymethyl)pyridine is unique due to the presence of both a chlorine atom and hydroxymethyl groups, which confer distinct reactivity patterns and potential for diverse applications in synthesis and research.
This detailed overview provides a comprehensive understanding of 6-Chloro-2,3-bis(hydroxymethyl)pyridine, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
[6-chloro-2-(hydroxymethyl)pyridin-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c8-7-2-1-5(3-10)6(4-11)9-7/h1-2,10-11H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURNCCDRERCCJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CO)CO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F][1,2,4]TRIAZINE](/img/structure/B1357939.png)
![[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol](/img/structure/B1357943.png)



![5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B1357956.png)



